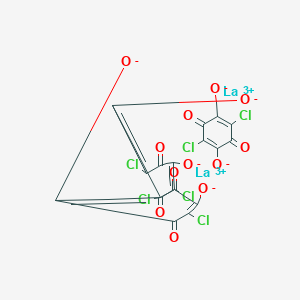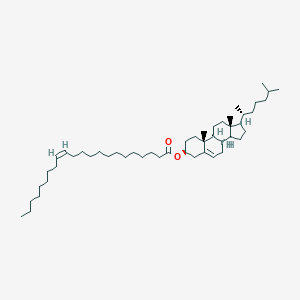
Melibiose
Description
Melibiose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Gal(a1-6)Hex is a natural product found in Helianthus annuus with data available.
A disaccharide consisting of one galactose and one glucose moiety in an alpha (1-6) glycosidic linkage.
Mechanism of Action
Melibiose, also known as Gal-alpha1-6-Glc-beta or Galalpha1-6Glcbeta, is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose .
Target of Action
The primary target of this compound is the This compound transporter (MelB) , a prototype of major facilitator superfamily transporters . MelB plays a crucial role in the uptake of this compound across the cell membranes .
Mode of Action
This compound interacts with its target, MelB, through a process known as symport. The binding of this compound to MelB triggers conformational changes in the transporter, facilitating the transport of this compound across the cell membrane .
Biochemical Pathways
This compound can be formed by invertase-mediated hydrolysis of raffinose, which produces this compound and fructose . Once inside the cell, this compound can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase .
Pharmacokinetics
The pharmacokinetics of this compound involve its transport across the cell membrane via the MelB transporter . The transport process is influenced by the presence of cations such as Na+ and Li+, which are coupled with this compound during symport .
Result of Action
The action of this compound results in its transport into the cell, where it is broken down into glucose and galactose . These monosaccharides can then be utilized by the cell for various metabolic processes.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of cations (Na+, Li+, H+) and the pH of the environment . These factors can affect the efficiency of this compound transport and its subsequent breakdown within the cell.
Biochemical Analysis
Biochemical Properties
Melibiose interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus . This enzyme breaks down this compound into its component saccharides, glucose and galactose . Additionally, this compound is a substrate for the this compound Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola . MBT1 can also accept other α-d-galactopyranosyl compounds such as galactinol and raffinose, with this compound being the preferred substrate .
Cellular Effects
This compound has been shown to affect various cellular processes. For example, in the fungus Colletotrichum graminicola, the MBT1 protein allows efficient growth on this compound as the sole carbon source in axenic cultures . In addition, dietary this compound has been found to regulate T-helper (Th) cell responses induced by an orally fed antigen in ovalbumin (OVA)-specific T cell receptor transgenic mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, in the this compound Transporter1 (MBT1) protein, this compound acts as a substrate and is transported across the cell membrane . This transport process involves binding interactions with the MBT1 protein and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in the process of glycation, this compound forms structures containing an intact this compound moiety. This process is more efficient in a dry state compared to aqueous conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be formed by invertase-mediated hydrolysis of raffinose, which produces this compound and fructose . Furthermore, it can be broken down into glucose and galactose by the enzyme alpha-galactosidase .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. For instance, the this compound Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola transports this compound across the cell membrane .
Properties
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRXSINWFIIFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277375 | |
| Record name | 6-O-Hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-99-9, 117250-00-7 | |
| Record name | melibiose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucose, 6-O-.alpha.-D-galactopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-Hexopyranosylhexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















